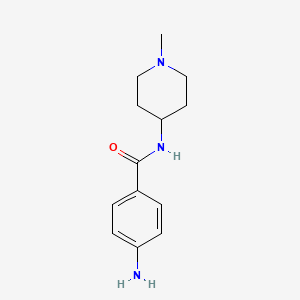

4-amino-N-(1-methylpiperidin-4-yl)benzamide

Descripción

The exact mass of the compound 4-amino-N-(1-methylpiperidin-4-yl)benzamide is 233.152812238 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-amino-N-(1-methylpiperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(1-methylpiperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-(1-methylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9,14H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFDKVXEVKJBAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262126 |

Source

|

| Record name | 4-Amino-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-11-7 |

Source

|

| Record name | 4-Amino-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50534-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Scalable Synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

The following technical guide details the synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide , a critical pharmacophore found in gastroprokinetic agents (e.g., 5-HT4 agonists) and anti-emetics.

This guide prioritizes the Nitro-Reduction Pathway over direct coupling. While direct coupling of 4-aminobenzoic acid is theoretically possible, it often suffers from competitive self-acylation (polymerization) of the aniline moiety. The nitro-precursor route ensures regioselectivity and high purity.

Executive Summary

-

Target Molecule: 4-amino-N-(1-methylpiperidin-4-yl)benzamide

-

CAS Registry: 53786-28-0 (Generic/Salt forms often vary)

-

Primary Application: Intermediate for benzamide-based 5-HT4 receptor agonists (e.g., Prucalopride analogs, Metoclopramide derivatives).

-

Synthetic Strategy: Two-step sequence utilizing a nucleophilic acyl substitution followed by a heterogeneous catalytic hydrogenation.

-

Key Advantage: The use of a nitro-masked aniline prevents side-reactions during amide bond formation, ensuring >95% regioselectivity.

Retrosynthetic Analysis & Pathway Logic

The synthesis is disconnected at the amide bond. The logic follows a "Protection-Free" strategy by using the nitro group as a precursor to the amine.

-

Step 1 (Amidation): Reaction of 4-nitrobenzoyl chloride with 4-amino-1-methylpiperidine. The aliphatic amine of the piperidine is highly nucleophilic and reacts rapidly with the acyl chloride.

-

Step 2 (Reduction): Selective reduction of the aromatic nitro group to the primary aniline using Pd/C and Hydrogen gas.

Pathway Visualization (DOT)

Figure 1: Two-step synthetic flow from commercially available starting materials to the target benzamide.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitro-N-(1-methylpiperidin-4-yl)benzamide

Rationale: Anhydrous conditions are preferred over Schotten-Baumann (aqueous/organic biphasic) to prevent hydrolysis of the acid chloride and ensure stoichiometric efficiency.

Reagents & Materials:

| Reagent | Equiv. | Function |

|---|---|---|

| 4-Nitrobenzoyl chloride | 1.0 | Electrophile |

| 4-Amino-1-methylpiperidine | 1.05 | Nucleophile |

| Triethylamine (TEA) | 1.5 | Acid Scavenger (HCl sponge) |

| Dichloromethane (DCM) | Solvent | Reaction Medium (Anhydrous) |

Protocol:

-

Preparation: Charge a dry 3-neck round-bottom flask with 4-amino-1-methylpiperidine (1.05 eq) and anhydrous DCM (10 volumes). Add Triethylamine (1.5 eq).

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in DCM (5 volumes). Add this solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature <10°C. Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM) or LC-MS.

-

Workup:

-

Quench with water.

-

Wash the organic layer with saturated NaHCO₃ (to remove acidic impurities) and then Brine.

-

Critical Step: If the product is an HCl salt, it may be water-soluble. For the free base, ensure the aqueous wash pH is basic (>9).

-

Dry organic layer over anhydrous Na₂SO₄.[1]

-

-

Isolation: Concentrate in vacuo to yield the yellow solid intermediate.

-

Yield Expectation: 85–95%.

-

Step 2: Catalytic Hydrogenation to Target

Rationale: Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) associated with chemical reductions.

Reagents & Materials:

| Reagent | Equiv. | Function |

|---|---|---|

| Nitro Intermediate (from Step 1) | 1.0 | Substrate |

| 10% Palladium on Carbon (Pd/C) | 10 wt% | Catalyst |

| Hydrogen Gas (H₂) | Balloon/1 atm | Reducing Agent |

| Methanol (MeOH) | Solvent | Reaction Medium |

Protocol:

-

Setup: Dissolve the Nitro intermediate in Methanol (15 volumes) in a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

-

Purge: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Reaction: Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 4–6 hours.

-

Monitoring: Monitor for the disappearance of the yellow nitro compound and the appearance of the fluorescent amino product (TLC/UV).

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate to dryness.

-

-

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.

-

Yield Expectation: 90–98%.

-

Critical Quality Attributes (CQAs) & Troubleshooting

| Parameter | Risk | Mitigation |

| Moisture Control (Step 1) | Hydrolysis of Acid Chloride to Nitrobenzoic Acid. | Use anhydrous DCM; dry glassware; use a drying tube or N2 line. |

| Regioselectivity | Acylation of the piperidine ring nitrogen (if demethylated impurity exists). | Ensure starting material (4-amino-1-methylpiperidine) purity >98%. |

| Impurity: Aniline Dimer | In Step 2, partial reduction intermediates (hydroxylamines) can condense. | Ensure rapid stirring and sufficient H2 pressure to drive reduction to completion. |

| Safety: Pd/C | Fire hazard. | Always wet the catalyst with water or toluene before adding to methanol; keep under inert gas. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 531100, Domperidone (Related Benzamide Structures). Retrieved from [Link]

-

Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor.[2] Green Chemistry.[2] Retrieved from [Link]

-

Organic Syntheses (1923). p-Nitrobenzoyl chloride.[3] Org. Synth. 1923, 3,[4] 75. Retrieved from [Link]

- Google Patents (2014).Method for preparing 4-(4-methylpiperazine-1-methyl)benzamide (Analogous Amide Synthesis). CN103980230A.

Sources

physicochemical properties of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

An In-depth Technical Guide to the Physicochemical Characterization of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Introduction

In the landscape of modern drug discovery, the benzamide and piperidine moieties are privileged scaffolds, frequently appearing in molecules targeting a wide array of biological systems.[1] The compound 4-amino-N-(1-methylpiperidin-4-yl)benzamide represents a confluence of these key structural features, positioning it as a molecule of significant interest for medicinal chemistry programs. As a versatile intermediate, its structure allows for diverse functionalization, making a thorough understanding of its fundamental physicochemical properties not merely an academic exercise, but a critical prerequisite for successful drug development.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the experimental determination and evaluation of the core . Moving beyond a simple recitation of data, this document elucidates the causal relationships between these properties and a compound's ultimate pharmacokinetic and pharmacodynamic profile. We will detail field-proven, self-validating experimental protocols, explain the rationale behind methodological choices, and present data in a clear, actionable format. The accurate characterization of parameters such as ionization constant (pKa), solubility, and lipophilicity is indispensable for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, thereby enabling the rational design of more effective and safer therapeutic candidates.[3][4]

Section 1: Molecular Identity and Foundational Properties

Prior to embarking on detailed experimental analysis, establishing the fundamental identity of the molecule is paramount. This involves confirming its structure and calculating basic molecular properties that will underpin all subsequent work.

Chemical Structure:

Table 1: Core Molecular Identifiers for 4-amino-N-(1-methylpiperidin-4-yl)benzamide

| Property | Value | Source |

| IUPAC Name | 4-amino-N-(1-methylpiperidin-4-yl)benzamide | N/A |

| Molecular Formula | C₁₃H₁₉N₃O | Calculated |

| Molecular Weight | 233.31 g/mol | Calculated |

| CAS Number | 957855-54-8 |

Note: Properties such as melting point, boiling point, and density require experimental determination and are foundational for confirming the identity and purity of a synthesized batch.

Section 2: Ionization Constant (pKa) - The Master Variable of Physiological Behavior

The ionization constant is arguably the most influential physicochemical parameter, as it dictates the charge state of a molecule across a range of pH values.[3][4] For 4-amino-N-(1-methylpiperidin-4-yl)benzamide, two basic centers are present: the aromatic primary amine (aniline-like) and the aliphatic tertiary amine within the piperidine ring. Determining the pKa of each is crucial for predicting its behavior in the acidic environment of the stomach versus the neutral pH of the bloodstream.[4]

Causality and Methodological Choice

The degree of ionization directly impacts solubility, membrane permeability, protein binding, and interaction with biological targets.[3] While several methods exist, potentiometric titration is a robust and accurate "gold standard" for pKa determination.[5] For a molecule with multiple ionization sites, however, assigning a specific pKa value to a specific functional group can be challenging. In this context, pH-metric NMR spectroscopy offers a significant advantage, as the change in chemical shift of protons adjacent to an ionization site can be monitored as a function of pH, allowing for unambiguous assignment.[6]

Experimental Protocol 1: Potentiometric Titration

This method directly measures pH changes upon the addition of a titrant to determine the inflection points corresponding to the pKa values.[5]

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mM solution of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).[5]

-

Acidification: Acidify the solution to a starting pH of ~1.8-2.0 using a standardized titrant (e.g., 0.1 M HCl).[5]

-

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse a calibrated combination pH electrode.[5]

-

Data Acquisition: Titrate the solution by adding small, precise aliquots of a standardized base titrant (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[5]

-

Analysis: Continue the titration until the pH reaches ~12.0-12.5. Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting sigmoid curve.[7]

Experimental Protocol 2: pKa Determination by ¹H-NMR Spectroscopy

This technique leverages the sensitivity of nuclear magnetic environments to changes in protonation state.[6]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of solutions of the compound (~20 mg/mL) in a D₂O/H₂O mixture across a range of pH values.[6]

-

pH Measurement: Measure the pH of each sample using a water-calibrated pH meter (noted as pH). Convert the measured pH to pD by adding a constant of 0.4.[6]

-

NMR Acquisition: Acquire a 1D ¹H NMR spectrum for each sample.

-

Data Analysis: Identify protons on the aromatic ring adjacent to the amino group and protons on the piperidine ring adjacent to the tertiary amine.

-

Curve Fitting: Plot the chemical shift (δ) of these specific protons against the pD value. Fit the data to a sigmoidal curve. The inflection point of the curve for each set of protons corresponds to the pKa of the nearby ionizing group.[6]

Visualization: pKa and Molecular Charge State

Caption: Logical flow of how environmental pH influences the protonation state.

Section 3: Aqueous Solubility - A Gatekeeper for Absorption

Therapeutic efficacy begins with the drug dissolving in the gastrointestinal fluids. Therefore, determining the aqueous solubility is a cornerstone of early drug development.[8] The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and potentially waive in vivo bioequivalence studies.[9] An active pharmaceutical ingredient (API) is considered "highly soluble" when its highest therapeutic dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9][10]

Causality and Methodological Choice

The "shake-flask" method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[8][11] This method ensures that the solution is truly saturated and in equilibrium with the most stable solid form of the compound, providing the most accurate and regulatory-accepted solubility value.[9] Performing this test at multiple pH values is mandated by regulatory guidelines to mimic the physiological journey of an orally administered drug.[10]

Experimental Protocol: Equilibrium Shake-Flask Solubility (WHO/BCS Guidelines)

This protocol is designed to determine the thermodynamic solubility at physiologically relevant pH values.[10][12]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare three aqueous buffer systems: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[10]

-

Equilibration: Add an excess amount of the solid compound to flasks containing each buffer. The presence of undissolved solid at the end of the experiment is essential.

-

Incubation: Seal the flasks and agitate them in a temperature-controlled environment at 37 ± 1 °C for a sufficient period to reach equilibrium (typically 24-72 hours).[9]

-

Phase Separation: After incubation, allow the flasks to stand to let solids settle. Separate the supernatant from the solid material by centrifugation followed by filtration through a low-binding filter.[9]

-

Quantification: Accurately measure the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as HPLC-UV.

-

Verification: Verify the pH of the saturated solution to ensure the buffer capacity was not exceeded.[10] The experiment should be performed in triplicate for each pH condition.[10]

Visualization: BCS Solubility Assessment Workflow

Sources

- 1. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. ijirss.com [ijirss.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. raytor.com [raytor.com]

- 10. who.int [who.int]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

Technical Guide: Preliminary Cytotoxicity Screening of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Executive Summary

This technical guide outlines the standardized workflow for the preliminary cytotoxicity screening of 4-amino-N-(1-methylpiperidin-4-yl)benzamide (CAS: 53786-28-0). This compound serves as a critical pharmacophore in the synthesis of 5-HT4 agonists (e.g., prucalopride) and PARP inhibitors. Consequently, its screening context is dual-purpose: assessing potential off-target toxicity (safety profiling) and evaluating anti-proliferative efficacy in oncology applications.

This document deviates from generic templates to focus on the physicochemical idiosyncrasies of amino-benzamides—specifically their basicity and potential for lysosomal trapping—and provides a self-validating experimental framework compliant with ISO 10993-5 and NCI-60 standards.

Part 1: Compound Characterization & Preparation[1]

Before initiating biological assays, the physicochemical stability of the compound must be established to prevent experimental artifacts.

Physicochemical Profile

-

Molecular Weight: ~233.31 g/mol

-

pKa: The piperidine nitrogen is basic (estimated pKa ~9.5–10.0). This leads to protonation at physiological pH (7.4), influencing membrane permeability and potential lysosomal accumulation (lysosomotropism).

-

Solubility: Moderate in water; highly soluble in DMSO.

Stock Solution Preparation (Standard Operating Procedure)

To ensure reproducibility, follow this strict solubilization protocol.

| Parameter | Specification | Rationale |

| Solvent | DMSO (Dimethyl Sulfoxide), Cell Culture Grade | Sterility and high solubility for benzamides. |

| Stock Conc. | 100 mM | Allows for high dilution factors, minimizing DMSO toxicity. |

| Storage | -20°C, Desiccated, Amber Vial | Prevents hydrolysis of the amide bond and photodegradation. |

| Vehicle Control | DMSO < 0.5% (v/v) | DMSO concentrations >0.5% can induce differentiation or apoptosis in sensitive lines (e.g., HepG2). |

Validation Step: Check for precipitation upon dilution into culture media (pH 7.4). If the media turns cloudy or yellow immediately, the compound has precipitated or is reacting with phenol red.

Part 2: Experimental Design & Cell Line Selection

A robust screen requires a "Safety vs. Efficacy" paired design.

The Cell Panel

Do not screen in isolation. Use a paired approach to calculate the Selectivity Index (SI) .

-

Metabolic/Safety Sentinel: HepG2 (Human Liver Carcinoma) or HEK293 (Human Embryonic Kidney).

-

Why: These lines express moderate levels of CYP450 enzymes, offering a glimpse into metabolic activation/detoxification of the benzamide moiety.

-

-

Target/Efficacy Line: HCT-116 (Colon) or MDA-MB-231 (Breast).

-

Why: Relevant if exploring the anti-proliferative potential of benzamide derivatives.[1]

-

Assay Selection Matrix

We utilize a multiplexed approach to distinguish cytostatic effects (growth arrest) from cytotoxic effects (cell death).

-

Primary Assay (Metabolic): MTT or MTS Assay.[2] Measures mitochondrial succinate dehydrogenase activity.

-

Secondary Assay (Membrane Integrity): LDH Release Assay. Measures rupture of the plasma membrane (necrosis).

Part 3: Detailed Experimental Protocols

Primary Screen: MTT Metabolic Assay

Standard: ISO 10993-5 / NCI Protocol

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol Workflow:

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates.

-

Critical Step: Leave the peripheral wells (the "edge") filled with PBS, not cells. This mitigates the "Edge Effect" where evaporation alters media concentration in outer wells.

-

-

Acclimatization: Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment:

-

Remove old media.

-

Add 100 µL fresh media containing the compound in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

-

Controls:

-

Negative: Media + 0.1% DMSO.

-

Positive: 10% DMSO or Triton X-100 (induces 100% death).

-

Blank: Media + Compound (No Cells) – Crucial for benzamides to rule out chemical reduction of MTT.

-

-

-

Incubation: 48 to 72 hours.

-

Readout:

-

Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 3–4 hours.

-

Aspirate media carefully (do not disturb crystals).

-

Solubilize crystals with 150 µL DMSO.

-

Read Absorbance at 570 nm (Reference: 650 nm).

-

Secondary Screen: LDH Release (Confirmatory)

Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon membrane damage.

Protocol Differences:

-

Instead of aspirating media at the end of incubation, transfer 50 µL of supernatant to a new plate.

-

Add LDH reaction mix (Tetrazolium salt + Diaphorase + Lactate).

-

Incubate 30 mins in dark.

-

Read Absorbance at 490 nm .

Part 4: Visualization of Workflows

The following diagrams illustrate the logical flow of the screening process and the decision matrix for interpreting results.

Diagram 1: Cytotoxicity Screening Workflow

Caption: Integrated workflow ensuring compound solubility verification prior to biological exposure and multiplexed endpoint detection.

Diagram 2: Mechanism Interpretation Logic

Caption: Decision matrix distinguishing between true cytotoxicity (necrosis), cytostatic effects (growth inhibition), and assay artifacts.

Part 5: Data Analysis & Interpretation

Quantitative analysis is not just about finding a number; it is about validating the curve.

Calculating the IC50

Use non-linear regression (4-parameter logistic model) to fit the dose-response curve:

-

X: Log of concentration.

-

Y: Normalized response (Viability %).

-

R² Requirement: > 0.95 for a valid assay.

The Selectivity Index (SI)

To determine if the compound is a viable drug candidate or a toxic impurity, calculate the SI:

-

SI > 10: Promising therapeutic window.

-

SI < 2: General toxin; likely unsafe.

Troubleshooting: The "Benzamide Artifact"

Benzamide derivatives containing secondary amines can sometimes reduce tetrazolium salts non-enzymatically.

-

Symptom: High absorbance in "No Cell" control wells.

-

Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) which relies on Luciferase, not reduction chemistry.

References

-

ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[3][4]

-

National Cancer Institute (NCI) . NCI-60 Human Tumor Cell Lines Screen. DTP Protocols.

-

Riss, T. L., et al. (2013) . Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Stockert, J. C., et al. (2012) . Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica.

-

Fotakis, G., & Timbrell, J. A. (2006) . In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.

Sources

An In-depth Technical Guide to 4-amino-N-(1-methylpiperidin-4-yl)benzamide for Novel Drug Discovery

This guide provides a comprehensive technical overview of 4-amino-N-(1-methylpiperidin-4-yl)benzamide, a molecule of significant interest for novel drug discovery. We will delve into its chemical synthesis, explore its potential pharmacological landscape based on its privileged structural motifs, and outline a rigorous, field-proven workflow for its evaluation—from initial screening to preclinical assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.

Introduction: The Strategic Value of the N-(Piperidin-4-yl)benzamide Scaffold

The N-(piperidin-4-yl)benzamide core is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been successfully developed into potent and selective modulators of a wide array of biological targets. This structural framework offers a unique combination of rigidity and conformational flexibility, with multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have demonstrated activity as:

-

Inhibitors of epigenetic modifiers like DNA methyltransferases (DNMTs).[1]

-

Modulators of critical signaling pathways, such as Protein Kinase B (Akt).[2][3][4]

-

Agonists for G-protein coupled receptors, including 5-HT₄ and GPR119, relevant to gastrointestinal disorders and metabolic diseases, respectively.[5][6][7][8]

-

Antiviral agents targeting viral life cycle stages like assembly.[9]

-

Activators of cellular stress response pathways, such as the Hypoxia-Inducible Factor 1 (HIF-1) pathway, with applications in oncology.[10]

The specific compound, 4-amino-N-(1-methylpiperidin-4-yl)benzamide , incorporates key features—a primary aromatic amine, a central amide linker, and a methylated piperidine ring—that position it as a promising starting point for a targeted drug discovery campaign. The 4-amino group can serve as a crucial hydrogen bond donor, while the N-methylpiperidine moiety can enhance solubility and influence receptor interactions. This guide will provide the technical framework to unlock its therapeutic potential.

Chemical Synthesis and Characterization

The synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide is a straightforward process rooted in fundamental amide bond formation chemistry. The causality behind the chosen synthetic route is efficiency and high yield, utilizing commercially available starting materials.

Proposed Synthetic Pathway

Caption: Synthetic route for the target compound.

Experimental Protocol: Synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

This protocol is a self-validating system; purification and characterization at each step ensure the integrity of the final product.

Step 1: Synthesis of 4-aminobenzoyl chloride

-

To a round-bottom flask, add 4-aminobenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0°C.

-

Heat the mixture to reflux (approx. 70°C) for 2-3 hours until the reaction is complete, monitored by thin-layer chromatography (TLC).[11]

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 4-aminobenzoyl chloride, which is often used immediately in the next step.

Step 2: Amide Coupling

-

Dissolve 4-amino-1-methylpiperidine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) in an anhydrous aprotic solvent like toluene or dichloromethane (DCM).[11]

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 4-aminobenzoyl chloride (1.1 equivalents) in the same solvent dropwise to the piperidine solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction completion by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the final compound.[1]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its structure and purity.[12]

Pharmacological Evaluation: A Strategic Drug Discovery Workflow

Given the diverse activities of the parent scaffold, a systematic workflow is essential to identify the therapeutic potential of 4-amino-N-(1-methylpiperidin-4-yl)benzamide.

Caption: A comprehensive drug discovery workflow.

Tier 1: Primary Screening for Target Discovery

The initial step is to cast a wide net to identify potential biological activities. The choice between phenotypic and target-based screening depends on available resources and strategic focus.

-

Phenotypic Screening: This approach tests the compound in complex biological systems (e.g., cells) to observe a functional outcome without a preconceived hypothesis about the target.

-

Anti-proliferative Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential anti-tumor activity.[10]

-

Antiviral Assays: Utilize cell-based models of viral replication, such as the HCVcc assay, to detect antiviral properties.[9]

-

Antimicrobial Assays: Test against a panel of bacterial and fungal strains to uncover potential anti-infective activity.[13][14]

-

-

Target-Based Screening: This approach leverages the known activities of structurally similar molecules to test for direct interaction with specific, high-probability targets.

| Potential Target Class | Specific Examples | Rationale / Structural Precedent | Reference |

| Protein Kinases | Akt (PKB), PKA | The pyrrolopyrimidine-piperidine-carboxamide scaffold is a known Akt inhibitor. | [3][4] |

| GPCRs | 5-HT₄, 5-HT₂ₐ, GPR119 | Benzamide derivatives are classic ligands for serotonin receptors and other GPCRs. | [5][6][8][15] |

| Epigenetic Enzymes | DNMT1, DNMT3A | Quinoline-based benzamide analogs are potent DNMT inhibitors. | [1] |

| Transcription Factors | HIF-1α Pathway | N-(piperidin-4-yl)benzamide derivatives can activate HIF-1 pathways. | [10] |

Tier 2: In Vitro Profiling for Lead Characterization

Once a "hit" is identified from primary screening, a comprehensive in vitro profiling cascade is initiated to characterize its potency, selectivity, and drug-like properties. This is a critical, data-driven phase where the decision to advance the compound is made.

A. Potency and Selectivity

-

Dose-Response Assays: Determine the IC₅₀ (for inhibitors) or EC₅₀ (for agonists) to quantify potency against the primary target.

-

Selectivity Profiling: Screen the compound against a panel of related targets (e.g., a broad kinase panel if the primary target is a kinase) to assess its selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.

B. ADME & Physicochemical Properties

Pharmacokinetics (the study of Absorption, Distribution, Metabolism, and Excretion - ADME) determines a drug's concentration profile in the body and is a primary driver of success or failure in development.[16] Early in vitro assessment is non-negotiable.

| Parameter | Assay | Rationale & Causality | Reference |

| Solubility | Kinetic Aqueous Solubility (pH 7.4) | Poor solubility can lead to low absorption and bioavailability. | [9] |

| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Predicts passive diffusion across the gut wall, a key factor in oral absorption. | [9] |

| Metabolic Stability | Liver Microsome Stability Assay | Measures the rate of metabolism by key enzymes (CYPs); a short half-life indicates rapid clearance and potentially poor in vivo exposure. | [9] |

| Plasma Protein Binding | Equilibrium Dialysis | High binding reduces the free fraction of the drug available to interact with its target. | |

| Cytotoxicity | MTT or ATPlite Assays (e.g., in HepG2 cells) | Assesses general cellular toxicity, providing an early warning of potential safety issues. | [9] |

| Cardiac Safety | hERG Inhibition Assay | Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. | [6][8] |

Experimental Protocol: In Vitro Liver Microsome Stability Assay

This protocol quantifies the intrinsic clearance of a compound.

-

Preparation: Thaw pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system on ice.

-

Incubation Mixture: In a 96-well plate, combine the test compound (final concentration typically 1 µM) with liver microsomes in a phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Tier 3: In Vivo Evaluation

Promising candidates from in vitro profiling are advanced to in vivo studies in animal models (typically rodents).

-

Pharmacokinetics (PK): The compound is administered (e.g., intravenously and orally) to determine key parameters like bioavailability (F%), clearance (CL), volume of distribution (Vd), and half-life (t₁/₂).[15][17] This is the ultimate test of whether the in vitro ADME profile translates to a viable in vivo exposure profile.

-

Pharmacodynamics (PD) / Target Engagement: Assays are performed to confirm that the drug is interacting with its intended target in the animal. This can involve measuring downstream biomarkers in tissue or blood samples.[3]

-

Efficacy Models: The compound is tested in a disease-relevant animal model. For example, if the compound is an Akt inhibitor, it would be tested in a human tumor xenograft model in mice to assess its ability to inhibit tumor growth.[4]

Potential Signaling Pathway: The PI3K/Akt Pathway

Given that Akt (Protein Kinase B) is a high-probability target for this scaffold, understanding its role in cell signaling is critical. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[3][4] An inhibitor of Akt would block these downstream effects.

Caption: The PI3K/Akt signaling pathway.

Conclusion and Future Directions

4-amino-N-(1-methylpiperidin-4-yl)benzamide represents a molecule with considerable untapped potential, built upon a scaffold with proven therapeutic relevance. Its straightforward synthesis and the clear, logical workflow for its evaluation make it an attractive starting point for drug discovery programs in oncology, infectious diseases, metabolic disorders, and beyond. The key to success lies in the rigorous, systematic application of the screening and profiling cascades outlined in this guide. By integrating medicinal chemistry, in vitro biology, and in vivo pharmacology, the full therapeutic value of this promising compound can be elucidated, paving the way for the development of next-generation therapeutics.

References

-

Valente, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

-

Rolt, A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link]

-

Kim, Y., et al. (2002). Novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides as potent colonic prokinetic agents. PubMed. Available at: [Link]

-

Hu, Y., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. PubMed. Available at: [Link]

-

Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed. Available at: [Link]

-

Patel, H., et al. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. ResearchGate. Available at: [Link]

-

Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available at: [Link]

-

Patel, H., et al. (2023). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Hennessy, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. Available at: [Link]

-

ChEMBL. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives. ChEMBL. Available at: [Link]

-

Hennessy, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. Available at: [Link]

-

Black, R., et al. (1991). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. PubMed. Available at: [Link]

-

Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Falb, E., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

-

ResearchGate. (2012). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Available at: [Link]

-

Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University. Available at: [Link]

-

Sathiya, S., et al. (2020). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. Available at: [Link]

-

Vanover, K., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

-

Chloe, L. (2023). Pharmacokinetics and pharmacodynamics: Essential principles in clinical drug development. Allied Academies. Available at: [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides as potent colonic prokinetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. pure.skku.edu [pure.skku.edu]

- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alliedacademies.org [alliedacademies.org]

- 17. Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for Purity Assessment of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative determination of purity for 4-amino-N-(1-methylpiperidin-4-yl)benzamide. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in pharmaceutical development. The protocol herein provides a comprehensive guide, from mobile phase preparation to method validation, grounded in established chromatographic principles and regulatory standards.

Introduction

4-amino-N-(1-methylpiperidin-4-yl)benzamide is a synthetic compound featuring a benzamide core and a substituted piperidine moiety. The presence of both aromatic and saturated heterocyclic structures presents a unique analytical challenge. Accurate and reliable determination of its purity is a critical step in the drug development process, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for such analyses due to its high resolution, sensitivity, and quantitative accuracy.[1]

The developed method leverages the inherent chromophore of the 4-aminobenzamide structure for UV detection. The key to a successful separation lies in controlling the ionization state of the molecule's two basic centers: the primary aromatic amine and the tertiary amine on the piperidine ring. Based on the predicted basic pKa of a structurally similar compound (~8.86), a mobile phase with a neutral to slightly alkaline pH is chosen to suppress the ionization of the tertiary amine, thereby preventing peak tailing and improving retention on a reversed-phase column.[2] This approach ensures a sharp, symmetrical peak shape, which is essential for accurate quantification.

This document provides a detailed, step-by-step protocol for the analysis and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][5]

Experimental

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.

-

Chromatography Data System (CDS): Empower™ 3, Chromeleon™, or equivalent.

-

Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

-

Reference Standard: 4-amino-N-(1-methylpiperidin-4-yl)benzamide, >99.5% purity.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (reagent grade), Glacial Acetic Acid (reagent grade), and Water (HPLC grade or Milli-Q).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 stationary phase provides the necessary hydrophobicity for retaining the analyte, while the mobile phase composition is optimized for efficient elution and peak shape.[1]

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 (adjusted with acetic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 20% B to 80% B over 15 minutes, hold for 2 min, return to 20% B in 1 min, equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 285 nm |

| Run Time | 23 minutes |

Causality Behind Choices:

-

Mobile Phase pH 7.0: The predicted pKa of the piperidine nitrogen is approximately 8.86.[2] A mobile phase pH of 7.0 ensures that this tertiary amine is predominantly in its non-ionized form, which minimizes ionic interactions with residual silanols on the stationary phase, leading to improved peak symmetry and preventing peak splitting often seen with basic compounds under acidic conditions.[6]

-

Ammonium Acetate Buffer: This buffer is volatile and compatible with mass spectrometry if method extension is required. Its buffering capacity at pH 7.0 is adequate for this method.

-

UV Wavelength 285 nm: The 4-aminobenzamide moiety contains a strong chromophore. Based on UV data for 4-aminobenzamide, which shows a significant absorbance maximum in the 275-300 nm range, a wavelength of 285 nm was selected after experimental confirmation to maximize sensitivity for the analyte and its potential impurities.[7]

-

Gradient Elution: A gradient from 20% to 80% acetonitrile is employed to ensure elution of the main peak with a good retention factor and to elute any more hydrophobic impurities from the column within a reasonable timeframe.

Protocols

Standard and Sample Preparation

Protocol 1: Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-amino-N-(1-methylpiperidin-4-yl)benzamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-amino-N-(1-methylpiperidin-4-yl)benzamide sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF or nylon syringe filter into HPLC vials.

HPLC System Setup and Analysis Workflow

The logical flow of the analysis from system preparation to final data processing is crucial for reproducible results.

Caption: Experimental workflow for HPLC purity analysis.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[3][4][5] The validation parameters demonstrate that the method is reliable and suitable for its intended purpose.

Caption: Relationship of key method validation parameters.

System Suitability

System suitability testing (SST) ensures the chromatographic system is adequate for the intended analysis.[8][9] The parameters are established based on USP <621> recommendations.[8][9]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 1.5 |

| Theoretical Plates (N) | > 2000 |

| %RSD of Peak Areas | ≤ 1.0% (for n=5 injections) |

Validation Results

The following tables summarize the results of the method validation studies.

Table 2: Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 50 | 451023 |

| 75 | 674589 |

| 100 | 902345 |

| 125 | 1125678 |

| 150 | 1354321 |

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Accuracy (% Recovery)

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 80.1 | 79.8 | 99.6% |

| 100% | 100.2 | 100.5 | 100.3% |

| 120% | 120.3 | 121.0 | 100.6% |

| Average Recovery | | | 100.2% |

Table 4: Precision (%RSD)

| Precision Type | %RSD of Peak Area |

|---|---|

| Repeatability (n=6) | 0.45% |

| Intermediate Precision (n=6, different day/analyst) | 0.68% |

Conclusion

The HPLC-UV method described provides a simple, accurate, and reliable means for determining the purity of 4-amino-N-(1-methylpiperidin-4-yl)benzamide. The method has been successfully validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision. The established protocol is robust and can be readily implemented in a quality control laboratory for routine analysis and stability studies of this compound.

References

-

International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3][5]

-

United States Pharmacopeia. General Chapter <621> Chromatography. [Link][1][8]

-

LCGC International. (2024). Are You Sure You Understand USP <621>?[Link][9]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

-

U.S. Environmental Protection Agency. 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide Properties. [Link]

-

Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link][9]

-

ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

-

Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

-

SIELC Technologies. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column. [Link][3]

-

PubChem. Benzamide, 4-amino-N-(1-(3-(4-fluorophenoxy)propyl)-4-methyl-4-piperidinyl)-5-(iodo-123I)-2-methoxy-. [Link][10]

-

PubMed. (2005). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. [Link]

-

NIST. Benzamide, 4-amino-. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzamide, 4-amino- [webbook.nist.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzamide, 4-amino-N-(1-(3-(4-fluorophenoxy)propyl)-4-methyl-4-piperidinyl)-5-(iodo-123I)-2-methoxy- | C23H29FIN3O3 | CID 15345727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Administration of 4-amino-N-(1-methylpiperidin-4-yl)benzamide in Mouse Models

Abstract

This document provides a comprehensive guide for the in vivo administration of the research compound 4-amino-N-(1-methylpiperidin-4-yl)benzamide in mouse models. The benzamide structural motif is prevalent in a variety of clinically relevant agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] While specific in vivo data for this exact molecule is not extensively published, the protocols herein are built upon established principles for administering similar small molecule inhibitors, particularly those with poor aqueous solubility. This guide details critical pre-clinical considerations, formulation strategies, detailed administration protocols (Oral Gavage, Intraperitoneal Injection), and a general experimental workflow designed to ensure scientific rigor, reproducibility, and adherence to animal welfare standards.

Compound Profile & Mechanism of Action

Compound: 4-amino-N-(1-methylpiperidin-4-yl)benzamide Molecular Formula: C₁₃H₂₀N₄O Structural Class: Benzamide

The benzamide class of compounds is known to target a range of biological pathways. Notably, benzamide itself is a known inhibitor of PARP, an enzyme critical for DNA repair.[1] Analogs are often developed to enhance potency and selectivity. For example, various substituted benzamides have been investigated as PARP inhibitors, delta opioid receptor agonists, and anticonvulsants.[2][3][4]

The presumed mechanism of action for many benzamide-based compounds, particularly in oncology, is the inhibition of PARP. PARP inhibitors trap the enzyme on DNA at sites of single-strand breaks, which collapse replication forks and lead to cytotoxic double-strand breaks.[5] In cells with pre-existing defects in double-strand break repair (e.g., BRCA1/2 mutations), this leads to a synthetic lethal phenotype, making PARP inhibitors a targeted therapy.[5] Researchers using 4-amino-N-(1-methylpiperidin-4-yl)benzamide should first validate its specific target and mechanism in vitro before proceeding to extensive in vivo studies.

Pre-Clinical Formulation & Vehicle Selection

The most significant challenge for the in vivo administration of novel benzamide compounds is often their poor aqueous solubility.[6][7] Selecting an appropriate vehicle is paramount for achieving consistent bioavailability and avoiding compound precipitation.

2.1. Solubility Assessment

Before in vivo studies, the solubility of 4-amino-N-(1-methylpiperidin-4-yl)benzamide must be empirically determined in a panel of pharmaceutically acceptable vehicles.

| Vehicle Component | Rationale & Considerations | Suitability |

| Aqueous Buffers | pH can significantly impact the solubility of ionizable compounds. Test a range (e.g., pH 4.0, 7.4, 9.0). | Low (Likely) |

| Co-solvents | Organic solvents that are miscible with water and can increase solubility. Must be used at non-toxic concentrations.[8] | Medium |

| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing agent but can have intrinsic biological activity and toxicity at higher concentrations.[8] | Use with caution |

| Polyethylene Glycol (PEG 300/400) | Common, well-tolerated co-solvent. Often used in combination with other agents.[8] | High |

| Ethanol | Can be used in low percentages but may cause irritation.[8] | Low to Medium |

| Surfactants/Emulsifiers | Agents that form micelles or emulsions to keep hydrophobic compounds suspended in an aqueous phase.[6] | High |

| Kolliphor® EL (Cremophor® EL) | Effective but has known biological effects and can cause hypersensitivity reactions.[9] | Use with caution |

| Tween® 80 (Polysorbate 80) | A common and generally well-tolerated non-ionic surfactant. | High |

| Suspending Agents | For compounds that do not dissolve, creating a uniform suspension is an alternative. Requires constant agitation before dosing. | High |

| Carboxymethylcellulose (CMC) | Forms a viscous solution that helps keep particles suspended. | High |

| Methylcellulose | Similar to CMC, widely used for oral suspensions. | High |

2.2. Recommended Vehicle Formulations

The following are starting point formulations that should be tested and optimized.

| Formulation ID | Components | Preparation Notes | Recommended Route |

| VEH-01 (Oral) | 0.5% (w/v) Methylcellulose in Sterile Water | Prepare fresh. Mix methylcellulose in water and allow to hydrate fully (e.g., stir overnight at 4°C). | Oral Gavage |

| VEH-02 (Oral/IP) | 5% DMSO, 10% Tween® 80, 85% Saline | Add compound to DMSO first. In a separate tube, mix Tween® 80 and saline. Add the DMSO solution to the saline/Tween solution dropwise while vortexing. | Oral Gavage, IP Injection |

| VEH-03 (Oral/IP) | 10% PEG400, 90% Saline (pH adjusted) | Dissolve compound in PEG400. Add saline. Adjust pH if necessary to improve solubility. | Oral Gavage, IP Injection |

Self-Validation Check: After preparing the final formulation, visually inspect for precipitation. For suspensions, ensure the formulation is homogenous with agitation. It is highly recommended to analyze the concentration and stability of the final dosing solution via HPLC to ensure accuracy.

In Vivo Administration Protocols

Animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC). All techniques should be performed by trained personnel.

3.1. Dosing Calculations

-

Weigh the Animal: Obtain an accurate body weight (in kg).

-

Determine the Dose: The dose is expressed in mg/kg.

-

Determine the Dosing Volume: The volume is expressed in ml/kg. For mice, this is typically 5-10 ml/kg.[10]

-

Calculate the Final Volume:

-

Volume (ml) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/ml)

-

3.2. Protocol 1: Oral Gavage (PO)

Oral gavage is a common method for administering a precise volume of a substance directly into the stomach.[11]

Materials:

-

Appropriate dosing formulation.

-

Sterile syringe (1 ml).

-

18-20 gauge, 1.5-inch flexible or ball-tipped gavage needle.[10][11]

-

Animal scale.

Step-by-Step Procedure:

-

Preparation: Weigh the mouse and calculate the required dosing volume.[12] Draw the calculated volume into the syringe attached to the gavage needle.

-

Restraint: Scruff the mouse firmly by grasping the loose skin over the shoulders, ensuring the forelegs are extended.[13] The head and body should form a straight line.[12]

-

Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the maximum insertion depth.[12] Mark this on the tube.

-

Insertion: Gently introduce the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.[11] The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance.[13]

-

Causality Check: If resistance is met, the needle may be entering the trachea. Do not force it. [13] Retract and attempt re-insertion.

-

Administration: Once the needle is in place (up to the pre-measured mark), dispense the liquid slowly and smoothly.

-

Withdrawal & Monitoring: Gently remove the needle along the same path of insertion.[11] Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress (e.g., gasping, choking), which could indicate accidental lung administration.[12][13]

3.3. Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing the gastrointestinal tract.

Materials:

-

Appropriate dosing formulation (must be sterile).

-

Sterile syringe (1 ml).

-

70% Isopropyl alcohol wipes.[16]

-

Animal scale.

Step-by-Step Procedure:

-

Preparation: Weigh the mouse and calculate the required dosing volume. The maximum recommended IP volume is 10 ml/kg.[14][15] Prepare the syringe with a new sterile needle for each animal.[17] Warming the substance to room temperature can reduce animal discomfort.[16]

-

Restraint: Scruff the mouse and position it to expose the abdomen, tilting the head slightly downwards. This helps move abdominal organs away from the injection site.[16]

-

Site Identification: The target injection site is the lower right abdominal quadrant.[14][16] This location avoids the cecum (left side) and urinary bladder.[17]

-

Injection: Clean the site with an alcohol wipe.[17] Insert the needle, bevel up, at a 30-45 degree angle.[16]

-

Self-Validation Check: Gently pull back the plunger (aspirate).[15][17] If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. If you see a yellow fluid (urine) or brown/green fluid (intestinal contents), discard the syringe and re-attempt with fresh material at a slightly different location.

-

Administration: Inject the substance smoothly.

-

Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Observe for any signs of distress, bleeding, or abdominal swelling.[14]

Experimental Workflow & Data Presentation

A typical in vivo efficacy study follows a structured workflow.

4.1. Visualized Experimental Workflow

Caption: General workflow for an in vivo efficacy study.

4.2. Example Dosing & Monitoring Table

Data should be meticulously recorded and presented clearly.

| Group | Treatment | Dose (mg/kg) | Route | Frequency | N | Monitoring Parameters |

| 1 | Vehicle (VEH-01) | 0 | PO | QD | 10 | Body Weight (daily), Tumor Volume (2x/week) |

| 2 | Compound | 25 | PO | QD | 10 | Body Weight (daily), Tumor Volume (2x/week) |

| 3 | Compound | 50 | PO | QD | 10 | Body Weight (daily), Tumor Volume (2x/week) |

| 4 | Positive Control | Varies | Varies | Varies | 10 | Body Weight (daily), Tumor Volume (2x/week) |

References

-

Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved February 15, 2026, from [Link]

-

Mouse Intraperitoneal (IP) administration. (n.d.). Tufts University. Retrieved February 15, 2026, from [Link]

-

Intraperitoneal Injection in Mice. (2012). Queen's University. Retrieved February 15, 2026, from [Link]

-

Intraperitoneal Injection in the Adult Mouse SOP. (n.d.). UBC Animal Care Services. Retrieved February 15, 2026, from [Link]

-

Oral Gavage in the Mouse. (2016). FSU Office of Research. Retrieved February 15, 2026, from [Link]

-

SOP: Mouse Oral Gavage. (2017). Virginia Tech. Retrieved February 15, 2026, from [Link]

-

Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University. Retrieved February 15, 2026, from [Link]

-

Intraperitoneal Injection in the Mouse. (n.d.). Procedures with Care. Retrieved February 15, 2026, from [Link]

-

Mouse Oral Gavage Training. (2014). YouTube. Retrieved February 15, 2026, from [Link]

- Horvath, B., et al. (2021). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. Antioxidants, 10(9), 1461.

- Jannetti, S. A., et al. (2018). PARP targeted radiotherapies. Radiolabeled PARP inhibitors in mouse models of cancer.

- O'Connor, M. J., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality. Cancer Research, 76(20), 6084-6094.

- Effect of PARP1 inhibition in vivo. (n.d.).

- Berger, M. R., et al. (1987). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.

- What are the vehicles used to dissolve drugs for in vivo treatment? (2014).

- Singh, B. N. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 10(8), 1065-1082.

- Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998.

- Drug Delivery Strategies for Poorly Water-Soluble Drugs. (n.d.).

- Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. International Scholarly Research Notices, 2012, 195427.

- George, J., & Ghose, A. K. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 755-763.

- Kanyonyo, M. R., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Pharmacology & Toxicology, 82(1), 47-50.

Sources

- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iacuc.wsu.edu [iacuc.wsu.edu]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. research.fsu.edu [research.fsu.edu]

- 13. ouv.vt.edu [ouv.vt.edu]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. uac.arizona.edu [uac.arizona.edu]

- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

Application Notes & Protocols for the Pharmacokinetic Study of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Abstract

This document provides a comprehensive guide for designing and executing a preclinical pharmacokinetic (PK) study for the novel small molecule, 4-amino-N-(1-methylpiperidin-4-yl)benzamide. The narrative structure is designed to guide researchers through the logical sequence of a PK study, from initial strategic planning and bioanalytical method development to the execution of an in-vivo animal study and subsequent data analysis. The protocols herein are grounded in established regulatory principles to ensure the generation of robust, reliable, and decision-enabling data for drug development professionals.

Strategic Imperatives: Designing a Scientifically Sound PK Study

The primary objective of a pharmacokinetic study is to characterize how a living organism processes a drug, encompassing the mechanisms of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] A well-designed study is not merely a set of procedures; it is a critical scientific investigation that informs dosing strategies, predicts potential toxicities, and provides the foundational data necessary for advancing a compound toward clinical trials.[2][3] For 4-amino-N-(1-methylpiperidin-4-yl)benzamide, a compound with both aromatic amine and N-methylpiperidine moieties, understanding its disposition is paramount. These structural features suggest potential metabolic pathways, such as N-acetylation, N-dealkylation, or ring hydroxylation, which must be quantitatively assessed.[4][5]

The logical flow of a comprehensive PK study is depicted below. It begins with the development of a robust bioanalytical method, which is the cornerstone for accurately measuring drug concentrations in biological fluids.[6] This is followed by a carefully planned in-vivo study in a relevant animal model to generate the concentration-time data, which is ultimately used to model the pharmacokinetic profile of the compound.

Caption: Overall Pharmacokinetic Study Workflow.

The Cornerstone: Bioanalytical Method Development and Validation

Quantitative bioanalysis is the bedrock of any PK study. The goal is to develop a highly selective, sensitive, and reproducible method to measure the concentration of 4-amino-N-(1-methylpiperidin-4-yl)benzamide in a biological matrix, typically plasma. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique for this purpose due to its superior specificity and sensitivity.[7]

The development process should begin with optimizing the mass spectrometric parameters for the analyte and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte. Chromatographic conditions are then developed to ensure separation from endogenous matrix components that could cause ion suppression or enhancement.[8][9]

Protocol 2.1: LC-MS/MS Method Development

-

Analyte Information Gathering: Before beginning, obtain key physicochemical properties of the analyte, such as purity, solubility, and pKa, as this information will guide the selection of chromatographic conditions and extraction techniques.[8][10]

-

Mass Spectrometry Tuning:

-

Prepare a ~1 µg/mL solution of 4-amino-N-(1-methylpiperidin-4-yl)benzamide in 50:50 acetonitrile:water with 0.1% formic acid.

-

Infuse the solution directly into the mass spectrometer's electrospray ionization (ESI) source, operating in positive ion mode. The basic nitrogen atoms on the piperidine and amino groups are expected to protonate readily.[11]

-

Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) to maximize the signal for the protonated parent ion [M+H]⁺.

-

Perform a product ion scan to identify stable, high-intensity fragment ions. Select the most intense and specific precursor → product ion transition for Multiple Reaction Monitoring (MRM).

-

Repeat this process for the internal standard.

-

-

Chromatographic Separation:

-

Start with a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).

-

Use a simple mobile phase system: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Develop a fast gradient (e.g., 5% to 95% B in 3-4 minutes) to achieve a retention time of 2-3 minutes with a sharp, symmetrical peak shape.[8]

-

-

Sample Preparation:

-

For initial development, protein precipitation is the fastest and simplest extraction method.[11]

-

Spike a known concentration of the analyte into blank rodent plasma.

-

Add 3-4 volumes of cold acetonitrile containing the internal standard.

-

Vortex vigorously to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

Protocol 2.2: Bioanalytical Method Validation

Once developed, the method must be rigorously validated according to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guidance.[12][13] This ensures the data generated is accurate and reliable.[6]

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity & Specificity | To ensure endogenous matrix components do not interfere with the analyte or IS. | Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) response. |

| Calibration Curve (Linearity) | To demonstrate the relationship between instrument response and concentration. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Measured at LLOQ, Low, Mid, and High QC levels. Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |

| Recovery | To assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Matrix Effect | To evaluate the impact of matrix components on ionization efficiency. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Stability | To ensure the analyte is stable under various handling and storage conditions. | Analyte concentration should be within ±15% of the nominal concentration after storage (e.g., bench-top, freeze-thaw cycles, long-term frozen). |

| Source: Adapted from ICH M10 Bioanalytical Method Validation Guidance.[12] |

In-Vivo Study: Characterizing the Compound in a Living System

The in-vivo phase is where the validated bioanalytical method is applied to determine the concentration-time profile of the drug in an animal model. Rodents, particularly rats, are commonly used for initial PK screening due to their well-characterized physiology and the ability to perform serial blood sampling.[14] This protocol outlines a parallel study design to assess both intravenous (IV) and oral (PO) routes of administration, which is essential for determining key parameters like clearance and oral bioavailability.[15]

Protocol 3.1: Preclinical Pharmacokinetic Study in Rats

-

Animal Model:

-

Use male Sprague-Dawley or Wistar rats (n=3-5 per group), weighing 200-250g.

-

Acclimate animals for at least 3-5 days before the study.

-

Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Dose Formulation:

-

IV Formulation: Solubilize 4-amino-N-(1-methylpiperidin-4-yl)benzamide in a suitable vehicle (e.g., saline, 5% dextrose, or a solution containing co-solvents like PEG400 or DMSO, ensuring compatibility and safety). The final formulation should be sterile-filtered.

-